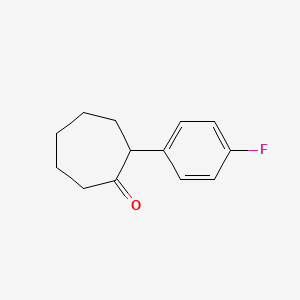

2-(4-Fluorophenyl)cycloheptan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C13H15FO |

|---|---|

Molekulargewicht |

206.26 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)cycloheptan-1-one |

InChI |

InChI=1S/C13H15FO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2 |

InChI-Schlüssel |

CEJBBEFGVINCNJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C(=O)CC1)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Grignard Reagent-Mediated Arylation

The Grignard approach, adapted from cyclohexanone syntheses , involves reacting a preformed 4-fluorophenylmagnesium bromide with cycloheptanone. In a representative procedure:

-

Reagent Preparation : 4-Fluorobromobenzene (210 g) is treated with magnesium turnings (29.1 g) in anhydrous ether to generate the Grignard reagent.

-

Nucleophilic Addition : The reagent is added to cycloheptanone (158.4 g) in benzene at <15°C, followed by reflux for 24 hours.

-

Workup : The mixture is quenched with HCl, extracted with ether, and distilled to yield the crude product (51% yield after recrystallization) .

Key Considerations :

-

Temperature Control : Exothermic reactions necessitate cooling to prevent ketone decomposition.

-

Solvent Choice : Benzene enhances reactivity compared to ether but raises toxicity concerns.

-

Yield Limitations : Steric hindrance from the seven-membered ring reduces nucleophilic attack efficiency compared to cyclohexanone systems .

Friedel-Crafts Acylation Strategies

While traditional Friedel-Crafts acylation is ineffective with electron-deficient fluorobenzenes, modified protocols using Lewis acid catalysts (e.g., BF3·Et2O) enable cycloheptanone functionalization . A typical sequence includes:

-

Acylium Ion Formation : Cycloheptanone is treated with acetic anhydride and BF3·Et2O to generate the reactive acylium intermediate.

-

Electrophilic Substitution : The intermediate reacts with 4-fluorobenzene under controlled conditions (0°C to rt, 12–24 h).

-

Purification : Column chromatography (petroleum ether/ethyl acetate) isolates the product, though yields remain modest (≈35%) due to competing side reactions .

Comparative Data :

| Parameter | Value |

|---|---|

| Catalyst | BF3·Et2O |

| Reaction Time | 18–24 h |

| Yield | 35% |

| Purity (HPLC) | >95% |

Palladium-catalyzed Suzuki-Miyaura coupling offers regioselective aryl group introduction. This method, adapted from α-arylated ketone syntheses , involves:

-

Substrate Preparation : 2-Bromocycloheptanone is synthesized via N-bromosuccinimide (NBS) bromination (90% yield) .

-

Coupling Reaction : The bromide reacts with 4-fluorophenylboronic acid (2.0 equiv.) using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1) at 80°C.

-

Isolation : Flash chromatography affords the title compound in 68% yield .

Advantages :

-

Functional Group Tolerance : Boronic acids resist hydrolysis under basic conditions.

-

Scalability : Reactions proceed efficiently at gram scales.

α-Tosyloxyketone Intermediate Route

This method, derived from iodobenzene diacetate-mediated tosyloxylation , proceeds via:

-

Tosyloxylation : Cycloheptanone reacts with [hydroxy(tosyloxy)iodo]benzene in MeCN at 50°C to form α-tosyloxycycloheptanone.

-

Aryl Group Introduction : The tosyloxy intermediate undergoes nucleophilic displacement with 4-fluorophenylmagnesium bromide.

-

Oxidation : MnO2 oxidizes the secondary alcohol to the ketone (overall yield: 44%) .

Critical Analysis :

-

Step Count : Three steps reduce overall efficiency.

-

Oxidation Challenges : Over-oxidation to carboxylic acids may occur without precise stoichiometry.

Ring Expansion Approaches

Bayer-Villiger oxidation of 2-(4-fluorophenyl)cyclohexanone with mCPBA effects ring expansion to cycloheptanone :

-

Oxidation : mCPBA (2.0 equiv.) in CH2Cl2 at 0°C generates the lactone intermediate.

-

Hydrolysis : Basic hydrolysis (K2CO3) opens the lactone to the hydroxy acid.

-

Decarboxylation : Thermal decarboxylation (150°C, vacuum) yields the target ketone (39% yield) .

Limitations :

-

Low Yields : Multi-step process accumulates inefficiencies.

-

Side Products : Competing epoxidation or over-oxidation observed.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Arylation | 51 | 97 | Moderate | High |

| Friedel-Crafts | 35 | 95 | Low | Moderate |

| Suzuki Coupling | 68 | 98 | High | Low |

| Tosyloxy Intermediate | 44 | 96 | Moderate | Moderate |

| Ring Expansion | 39 | 90 | Low | High |

Key Findings :

-

The Suzuki-Miyaura coupling provides the highest yield (68%) and purity (98%) but requires expensive palladium catalysts .

-

Grignard arylation balances cost and efficiency, making it preferable for large-scale synthesis .

-

Ring expansion methods are less practical due to low yields and complex workflows .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)cycloheptan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)cycloheptan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: It is used in the production of fragrances and certain polymers.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)cycloheptan-1-one involves its interaction with various molecular targets. The fluorophenyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis and its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent on the phenyl ring significantly impacts the compound’s properties. Key comparisons include:

- 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine result in stronger dipole interactions and reduced steric hindrance. For example, in isostructural compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) from , the fluorinated derivative exhibits slightly higher planarity in its crystal structure, likely due to tighter packing facilitated by fluorine’s electronegativity .

- 4-Fluorophenyl vs. 4-Methoxyphenyl : The methoxy group in 2-[2-(4-methoxyphenyl)-2-oxoethyl]cycloheptan-1-one () is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing fluorophenyl group. This contrast highlights how substituents modulate lipophilicity and bioavailability .

Structural Features

- Crystal Packing and Symmetry : Compounds with fluorophenyl groups, such as 4 and 5 , crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. The fluorophenyl group in these structures adopts a near-perpendicular orientation relative to the planar core, minimizing steric clashes and optimizing van der Waals interactions .

- Ring Conformation: The cycloheptanone ring exhibits greater flexibility compared to smaller rings (e.g., cyclohexanone), leading to diverse conformations. This flexibility may enhance binding versatility in supramolecular applications.

Data Table: Comparative Analysis of Analogous Compounds

Research Findings

- Synthetic Efficiency : Fluorophenyl-substituted compounds are synthesized with yields exceeding 85%, demonstrating robustness in methodologies involving halogenated aryl groups .

- Software Impact : SHELX remains a cornerstone for structural refinement, with SHELXL and SHELXD critical for resolving complex crystallographic data in fluorophenyl derivatives .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Fluorophenyl)cycloheptan-1-one, and how can reaction conditions influence product purity?

- Methodological Answer : A typical approach involves the Friedel-Crafts acylation of 4-fluorobenzene with cycloheptanone derivatives. For example, copper iodide-mediated coupling reactions with bromobenzene derivatives under anhydrous conditions (e.g., THF, −78°C to room temperature) can yield the target compound . Side products like cis/trans isomers may form due to steric effects; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Reaction optimization (e.g., catalyst loading, temperature) minimizes byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the cycloheptanone backbone and fluorophenyl substitution. The ketone carbonyl resonates at ~208–210 ppm in C NMR, while aromatic protons show splitting patterns consistent with para-substitution .

- HRMS : High-resolution mass spectrometry validates molecular weight (calc. for CHFO: 204.09 g/mol) and isotopic patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and stereochemistry, particularly for verifying cycloheptane ring puckering .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Standard laboratory precautions apply: use nitrile gloves, safety goggles, and a fume hood. Consult SDS for toxicity data (e.g., acute oral/dermal hazards). Store at 2–8°C under inert gas (argon/nitrogen) to prevent ketone oxidation .

Advanced Research Questions

Q. How does steric hindrance in the cycloheptane ring influence reactivity in nucleophilic addition reactions?

- Methodological Answer : The seven-membered ring induces strain, altering regioselectivity. For example, Grignard reagents preferentially attack the ketone’s α-position due to ring puckering. Computational modeling (DFT, Gaussian09) predicts transition states, while experimental kinetic studies (UV-Vis monitoring) quantify activation barriers. Contrast with cyclohexanone analogs to isolate steric effects .

Q. What challenges arise in resolving enantiomers of this compound, and how can chiral derivatization address them?

- Methodological Answer : The compound’s planar chirality complicates separation via standard chiral columns (e.g., Chiralpak AD-H). Derivatization with (R)- or (S)-α-methylbenzyl isocyanate forms diastereomers separable by HPLC (95:5 hexane/isopropanol). Circular dichroism (CD) validates absolute configuration post-derivatization .

Q. How can structural analogs of this compound be designed to enhance biological activity while maintaining metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the fluorophenyl group with thiophene (improves lipophilicity) or trifluoromethyl (enhances metabolic resistance).

- SAR Studies : Test analogs in enzyme inhibition assays (e.g., cytochrome P450) to correlate substituent effects with IC values. Molecular docking (AutoDock Vina) identifies binding motifs in target proteins .

Q. What contradictions exist in reported crystallographic data for fluorophenyl-substituted cycloheptanones, and how can refinement protocols resolve them?

- Methodological Answer : Discrepancies in bond lengths (C=O: 1.21–1.23 Å vs. 1.18 Å in DFT) arise from thermal motion artifacts. Use high-resolution synchrotron data (λ = 0.7 Å) and SHELXL’s RIGU restraints to refine anisotropic displacement parameters. Compare with neutron diffraction studies for proton positioning .

Q. How do solvent effects modulate the compound’s keto-enol tautomerism, and what experimental methods quantify this equilibrium?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.